4,5-Dimethyl-2-pyrimidinol
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Description
4,5-Dimethyl-2-pyrimidinol (4,5-DMP) is an important organic compound used in various scientific research applications. It is a colorless, crystalline solid that is soluble in water, ethanol, and other organic solvents. 4,5-DMP has been used in a variety of biochemical and physiological studies, and its synthesis and mechanism of action have been studied extensively.
Scientific Research Applications
Synthesis of Pyrimido[4,5-d]pyrimidine Derivatives
4,5-Dimethyl-2-pyrimidinol has been used in the synthesis of novel pyrimido[4,5-d]pyrimidine derivatives . Two routes were proposed for this synthesis from 5-acetyl-4-aminopyrimidines . This process involves acylation of 5-acetyl-4-aminopyrimidines followed by cyclization by the action of NH4OAc .
Formation of 6-Alkyl-3,4-Dihydropyrimido[4,5-d]pyrimidines
Another application of 4,5-Dimethyl-2-pyrimidinol is in the formation of 6-alkyl-3,4-dihydropyrimido[4,5-d]pyrimidines . This is achieved through reductive amination of the acetyl group in 5-acetyl-4-aminopyrimidines and subsequent cyclization with DMF–DMA or HC(OEt)3 .
Medicinal Chemistry Applications
Pyrimidopyrimidines, which can be synthesized using 4,5-Dimethyl-2-pyrimidinol, have high potential for application in medicinal chemistry . They exhibit varied biological activity, including antiproliferative, antioxidant, antiinflammatory, hepatoprotective, diuretic, antimicrobial, and antihypertensive effects .
Inhibition of Enzymes
Pyrimidopyrimidines are also inhibitors of various enzymes. They have been found to inhibit phosphodiesterase, dihydrofolate reductase, RAF kinase, and P38 protein kinase .
Synthesis of Fused Heterocyclic Systems
5-Acetyl-4-aminopyrimidines, which can be synthesized from 4,5-Dimethyl-2-pyrimidinol, are promising starting compounds for constructing fused heterocyclic systems .
Synthesis of Substituted Pyrido[2,3-d]pyrimidines
4,5-Dimethyl-2-pyrimidinol has been used in the synthesis of a wide range of substituted pyrido[2,3-d]pyrimidines .
properties
IUPAC Name |
5,6-dimethyl-1H-pyrimidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-4-3-7-6(9)8-5(4)2/h3H,1-2H3,(H,7,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIJYGMPPWWXWLA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=O)N=C1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70342222 |
Source
|
Record name | 4,5-DIMETHYL-2-PYRIMIDINOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70342222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dimethyl-2-pyrimidinol | |
CAS RN |
34939-17-8 |
Source
|
Record name | 4,5-DIMETHYL-2-PYRIMIDINOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70342222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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